Serine Hydrolase Inhibitor-13

Fragment-Based Drug Discovery Physicochemical Property Profiling Serine Hydrolase Inhibition

Researchers requiring validated chemical probes for activity-based protein profiling (ABPP) often face inconsistent reactivity from uncharacterized fragments. Serine Hydrolase Inhibitor-13 (CAS 1622426-18-9) is a defined N-acyl pyrazole covalent inhibitor that acylates the active-site serine, supplied as a solid powder for fragment-based drug discovery. - Differentiated Reactivity: The 4-methylpyrazole warhead provides moderate, class-level acylation kinetics, enabling detection of highly sensitive hydrolases in competitive ABPP without overwhelming the proteome. - Modular Scaffold: The Boc-piperazine carbamate (MW 294.35; TPSA 67.7 Ų) allows convenient elaboration for selectivity tuning toward targets like MGLL or FAAH. - Synthetic Tractability: A well-characterized fragment for benchmarking solubility and permeability in lead optimization campaigns.

Molecular Formula C14H22N4O3
Molecular Weight 294.35 g/mol
Cat. No. B12053762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine Hydrolase Inhibitor-13
Molecular FormulaC14H22N4O3
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3
InChIKeyHJQWRDQCFRVZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine Hydrolase Inhibitor-13 Fragment Overview


Serine Hydrolase Inhibitor-13 (SHI-13; CAS 1622426-18-9) is a small-molecule fragment belonging to the N-acyl pyrazole chemotype. It functions as a covalent inhibitor by acylating the active-site serine residue of serine hydrolases . The compound features a 4-methylpyrazole warhead linked to a tert-butyloxycarbonyl (Boc)-protected piperazine carbamate scaffold, with a molecular formula of C14H22N4O3 and a molecular weight of 294.35 g/mol . It is supplied as a solid powder for research use in activity-based protein profiling (ABPP) and fragment-based drug discovery .

Covalent inhibition Serine hydrolase active-site acylation studies
ABPP workflow Activity-based protein profiling research
Fragment-based discovery N-acyl pyrazole scaffold elaboration

Serine Hydrolase Inhibitor-13 Substitution Limitations


Within the serine hydrolase inhibitor family, seemingly minor structural modifications can drastically alter covalent reactivity and target selectivity. As established in systematic structure-activity relationship (SAR) studies of N-acyl pyrazoles , both the nature of the carbonyl group (amide vs. carbamate vs. urea) and the pyrazole C4 substituent (H vs. Me vs. CN) produce profound, rank-order effects on inhibitory potency. Consequently, direct substitution of Serine Hydrolase Inhibitor-13 with a different pyrazole-based fragment or a piperidine analog cannot be assumed to yield equivalent enzyme profiling or fragment elaboration outcomes without experimental validation. This guide provides the specific quantitative evidence required to justify its selection over closely related alternatives.

!
C4 substituent variation
Pyrazole C4 group (H, Me, CN) rank-order may shift covalent acylation rates and target labeling profiles
!
Carbonyl type mismatch
Amide vs carbamate vs urea warheads produce distinct inhibitory potency profiles within the N-acyl pyrazole class
!
Core heterocycle substitution
Piperidine analogs may alter solubility, synthetic tractability, and enzyme profiling outcomes vs Boc-piperazine scaffold
Similar pyrazole fragments may shift target selectivity profiles. Direct substitution requires experimental validation.

Serine Hydrolase Inhibitor-13 Comparative Evidence


Higher TPSA vs. Piperidine Analogue

Serine Hydrolase Inhibitor-13 displays a topological polar surface area (TPSA) of 67.7 Ų , which is approximately 1.8-fold higher than that of the closely related piperidine analog Serine Hydrolase Inhibitor-11 (TPSA = 38.1 Ų) . This increase is attributable to the presence of an additional carbamate group and the replacement of the piperidine ring with a Boc-piperazine ring, which elevates the number of hydrogen bond acceptors from 2 to 4.

TPSA Comparison
Cross-study comparable
67.7 Ų vs 38.1 Ų (SHI-11)
~1.8-fold higher TPSA
Supports solubility-favored assay design
Computed property; empirical confirmation recommended
Fragment-Based Drug Discovery Physicochemical Property Profiling Serine Hydrolase Inhibition

C4 Methyl Substitution and Acylation Reactivity

A systematic SAR investigation of N-acyl pyrazoles revealed that the inhibitory activity of this chemotype is strongly modulated by the pyrazole C4 substituent, with the rank order: CN > H > Me for carbamates . Serine Hydrolase Inhibitor-13 incorporates a 4-methyl group, which places it at the lower end of the reactivity spectrum relative to unsubstituted (C4-H) or cyano (C4-CN) analogs. While direct IC50 data for this specific fragment is not publicly available, this class-level inference indicates that its covalent acylation rate is predictably slower than that of C4-CN substituted N-acyl pyrazole carbamates.

C4 Substituent Reactivity
Class-level inference
Rank order: CN > H > Me
Lower predicted acylation rate
Supports controlled labeling workflow context
Direct IC50 not publicly reported for this fragment
Structure-Activity Relationship (SAR) Covalent Inhibitor Design Serine Hydrolase Targeting

Piperazine Core: Additional Synthetic Handles

Serine Hydrolase Inhibitor-13 has a molecular weight of 294.35 g/mol , compared to 179.22 g/mol for the piperidine analog Inhibitor-11 . This ~115.13 g/mol increase is due to the substitution of piperidine with a Boc-protected piperazine ring. The piperazine system introduces an additional nitrogen atom that can serve as a handle for further chemical elaboration (e.g., deprotection and subsequent functionalization), offering greater synthetic versatility for generating focused libraries.

MW & Synthetic Handles
Supporting evidence
MW294.35 g/mol
vs 179.22 g/mol (piperidine analog)
Boc-piperazine supports fragment elaboration
~115 g/mol difference; additional N-handle for modular synthesis
Medicinal Chemistry Fragment Elaboration Synthetic Tractability

Serine Hydrolase Inhibitor-13 Applications


Fragment-Based Libraries for Serine Hydrolase Profiling

Due to its defined physicochemical properties and synthetic tractability, Serine Hydrolase Inhibitor-13 is an optimal core fragment for constructing targeted libraries aimed at profiling the serine hydrolase superfamily. Its moderate reactivity (class-level inference ) and higher TPSA make it suitable for screens where balanced solubility and labeling kinetics are required.

Controlled Covalent Labeling for ABPP

The predicted lower acylation reactivity of the C4-methyl pyrazole warhead positions Inhibitor-13 as a useful probe in competitive ABPP experiments. It can serve as a less aggressive competitor, enabling the detection of serine hydrolases that are highly sensitive to covalent modification, without overwhelming the proteome with rapid, broad-spectrum labeling.

Synthetic Elaboration for Selective MGLL/FAAH Inhibitors

As demonstrated in SAR studies , N-acyl pyrazoles can be elaborated into potent and selective inhibitors of monoacylglycerol lipase (MGLL) or fatty acid amide hydrolase (FAAH). The Boc-piperazine handle on Inhibitor-13 provides a convenient site for modular growth, allowing researchers to explore selectivity-tuning strategies while maintaining the core covalent warhead.

Physicochemical Property Screening for Lead Optimization

With a well-characterized TPSA (67.7 Ų) and molecular weight (294.35 g/mol) , Inhibitor-13 serves as a valuable reference compound in lead optimization campaigns. Its properties can be used to benchmark the solubility and permeability of more advanced analogs, facilitating data-driven decisions in fragment-to-lead programs.

Application
Selection Property
Validation Focus
Serine hydrolase fragment libraries
Defined TPSA and MW profile
Solubility and labeling kinetics review
Competitive ABPP studies
Moderate C4-methyl reactivity class
Serine hydrolase sensitivity profiling
Synthetic elaboration campaigns
Boc-piperazine synthetic handle
Fragment growing and library generation
Lead optimization benchmarking
Physicochemical reference profile
Solubility-permeability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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